Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid
Description
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid is a guanidine derivative featuring two 2-fluorophenylmethyl substituents bound to a guanidine core, stabilized as a sulfuric acid salt. Guanidine derivatives are notable for their strong basicity (pKa ~13) due to resonance stabilization of the protonated form. The 2-fluorophenylmethyl groups introduce aromaticity and electron-withdrawing fluorine atoms, which may enhance metabolic stability and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) compared to aliphatic analogues . The sulfuric acid salt form improves aqueous solubility, a critical factor in pharmaceutical and industrial applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10FN3.H2O4S/c2*9-7-4-2-1-3-6(7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOWTCXULTEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F.C1=CC=C(C(=C1)CN=C(N)N)F.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid generally involves two key stages:
- Stage 1: Formation of 1-[(2-fluorophenyl)methyl]guanidine intermediate
- Stage 2: Conversion to the sulfuric acid salt form
The synthetic approach typically starts from commercially available 2-fluorobenzyl derivatives, which undergo guanidinylation to introduce the guanidine functionality. The resulting guanidine compound is then reacted with sulfuric acid to form the corresponding bis-salt.
Preparation of 1-[(2-fluorophenyl)methyl]guanidine Intermediate
2.1 Starting Materials and Reagents
- 2-Fluorobenzyl halides (commonly bromide or chloride) serve as the electrophilic benzylating agents.
- Guanidine sources include guanidine hydrochloride or guanidine free base.
- Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate guanidine or facilitate nucleophilic substitution.
- Solvents typically employed are polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
A representative method involves the nucleophilic substitution of 2-fluorobenzyl halide with guanidine under basic conditions:
- The guanidine is deprotonated by a base (e.g., NaH or K2CO3) in anhydrous DMF.
- The 2-fluorobenzyl halide is added dropwise to the reaction mixture at controlled temperature (often room temperature to 60 °C).
- The reaction proceeds with nucleophilic attack of guanidine nitrogen on the benzyl halide carbon, forming 1-[(2-fluorophenyl)methyl]guanidine.
- The reaction completion is monitored by thin-layer chromatography (TLC) or HPLC.
- The crude product is isolated by precipitation or extraction and purified by recrystallization or chromatography.
Formation of this compound Salt
- The purified 1-[(2-fluorophenyl)methyl]guanidine is dissolved in a suitable solvent such as ethanol or water.
- Sulfuric acid (H2SO4) is slowly added to the solution under stirring at low temperature (0–5 °C) to avoid decomposition.
- The mixture is stirred until complete salt formation occurs, typically indicated by precipitation of the bis-sulfuric acid salt.
- The precipitate is filtered, washed with cold solvent, and dried under vacuum.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, acetonitrile, ethanol, water | DMF preferred for substitution step; ethanol/water for salt formation |
| Temperature | 25–60 °C (substitution), 0–5 °C (salt formation) | Controlled to optimize yield and purity |
| Base | NaH, K2CO3 | Used to deprotonate guanidine |
| Reaction Time | 4–24 hours (substitution) | Monitored by TLC/HPLC |
| Salt Stoichiometry | 2 equivalents of guanidine per 1 equivalent sulfuric acid | To form bis-salt |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.
- Yield: Typical yields for the guanidine intermediate range from 70% to 90%, while salt formation yields are generally above 85%.
- Characterization: Melting point determination, elemental analysis, and mass spectrometry are employed to characterize the final bis-sulfuric acid salt.
Research Findings and Literature Insights
- The guanidinylation reaction is highly efficient when using 2-fluorobenzyl bromide compared to chloride, due to better leaving group ability.
- Use of polar aprotic solvents and mild bases improves selectivity and reduces side reactions.
- Salt formation with sulfuric acid enhances compound stability and solubility, facilitating pharmaceutical formulation.
- Alternative methods such as microwave-assisted synthesis and ultrasound irradiation have been explored to improve reaction rates and yields but require further validation for this specific compound.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Guanidinylation | 2-fluorobenzyl bromide, guanidine, NaH, DMF, 25–60 °C, 12 h | Formation of 1-[(2-fluorophenyl)methyl]guanidine | 70–90 |
| Salt Formation with Sulfuric Acid | 1-[(2-fluorophenyl)methyl]guanidine, H2SO4, ethanol/water, 0–5 °C, 2 h | This compound | >85 |
Chemical Reactions Analysis
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in substitution reactions where the fluorophenyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
This compound serves as a reagent in various organic synthesis processes. Its guanidine structure allows it to participate in nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules.
Catalyst in Chemical Reactions
The compound has been utilized as a catalyst in specific chemical reactions, enhancing reaction rates and yields. For instance, its properties as a base can facilitate the formation of intermediates that are crucial for further transformations.
Biological Applications
Enzyme Inhibition Studies
Research has indicated that Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid may act as an enzyme inhibitor. A study demonstrated its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
Cellular Process Modulation
The compound's interaction with cellular receptors suggests its role in modulating various cellular processes. Investigations into its effects on signaling pathways have revealed that it can influence cell proliferation and apoptosis, making it a candidate for cancer research .
Medical Applications
Therapeutic Potential
Studies have explored the therapeutic uses of this compound, particularly in treating diseases such as pulmonary hypertension. Its ability to stimulate soluble guanylate cyclase (sGC) has been linked to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vascular relaxation and blood pressure regulation .
Case Study: Pulmonary Hypertension Treatment
A patent describes the use of this compound as a stimulator of soluble guanylate cyclase for treating pulmonary hypertension. The findings suggest that it can enhance nitric oxide signaling pathways, leading to improved vascular function and reduced blood pressure .
Industrial Applications
Wastewater Treatment
In industrial settings, this compound is employed in wastewater treatment processes. Its properties enable it to act as a polymerase chain inhibitor, which can help in the degradation of organic pollutants in effluents.
Additive in Cellulose Manufacturing
The compound is also used as an additive in cellulose production, enhancing the properties of cellulose-based materials. Its incorporation can improve the mechanical strength and durability of cellulose products.
Mechanism of Action
The mechanism of action of Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, leading to its bioactive effects .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Electronic Differences
a) 1-(2-Phenylethyl)guanidine Sulfuric Acid (Phenethyl Derivative)
- Structure : A phenethyl group (C6H5-CH2-CH2-) replaces the 2-fluorophenylmethyl substituent.
- Key Differences: Lack of fluorine reduces electronegativity and electron-withdrawing effects.
- Implications : Lower polarity and metabolic stability compared to the fluorinated analogue. The sulfuric acid salt similarly enhances solubility .
b) Bis(2-(3-methylbut-2-en-1-yl)guanidine) Sulfuric Acid (Isoprenyl Derivative)
- Structure : Branched aliphatic isoprenyl groups (-CH2-C(CH3)=CH2) replace aromatic fluorophenylmethyl groups.
- Key Differences: Aliphatic chains increase lipophilicity, reducing aqueous solubility.
- Implications : Higher membrane permeability but lower target specificity compared to the fluorinated compound .
c) 2-[2-(Benzylsulfanyl)phenyl]-1,1,3,3-tetramethylguanidine (Sulfur-Containing Derivative)
- Structure : Incorporates a benzylthio group (-S-CH2-C6H5) and tetramethylguanidine.
- Key Differences :
- Sulfur atom enables metal coordination (e.g., Cu, Fe), useful in catalytic or biomimetic applications.
- Tetramethyl groups reduce basicity (steric hindrance) compared to unsubstituted guanidines.
- Implications : Enhanced versatility in coordination chemistry but reduced basicity and hydrogen-bonding capacity .
Physicochemical Properties
| Property | Bis(1-[(2-Fluorophenyl)methyl]-guanidine) Sulfuric Acid | 1-(2-Phenylethyl)guanidine Sulfuric Acid | Bis(Isoprenyl)guanidine Sulfuric Acid |
|---|---|---|---|
| Substituent Type | Aromatic (Fluorophenylmethyl) | Aromatic (Phenethyl) | Aliphatic (Isoprenyl) |
| Electron Effects | Strong electron-withdrawing (F) | Moderate (phenyl π-system) | Electron-donating (alkyl) |
| Solubility (H2O) | High (sulfate salt) | Moderate (sulfate salt) | Low (lipophilic chains) |
| pKa (Guanidine Core) | ~13 (typical for guanidines) | ~13 | ~13 |
| Biological Interactions | Potential π-π stacking, H-bonding | Limited π interactions | Membrane permeability |
Biological Activity
Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. Its unique chemical structure allows for various biological interactions, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a guanidine moiety, which is known for enhancing cellular uptake in bacteria, particularly Gram-negative strains. This property is essential for its potential use as an antibiotic against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antimicrobial Activity
Research indicates that guanidinium compounds, including this compound, exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related guanidinium compounds have shown promising results against various bacterial strains:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| L15 | MRSA | 1.5 |
| L15 | E. coli | 12.5 |
These findings suggest that the guanidine group is crucial for the antibacterial activity of these compounds .
The mechanism of action involves the disruption of bacterial cell membranes and interference with essential bacterial processes. Studies have shown that guanidinium compounds enhance the accumulation of antibiotics within bacterial cells, thereby increasing their efficacy . The binding affinity to critical targets such as signal peptidase IB (SpsB) has been validated through molecular dynamics simulations and biochemical assays .
Case Studies
-
Antibiotic Development :
A study focused on the development of a new antibiotic targeting MRSA highlighted the importance of structural modifications in enhancing antibacterial activity. The introduction of sodium bicarbonate during screening improved hit rates by mimicking physiological conditions . -
Cytotoxicity Studies :
In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess their potential as anticancer agents:These results indicate that certain derivatives exhibit potent anticancer activity while maintaining low toxicity to normal cells .Compound Cell Line IC50 (µg/mL) Compound X HL-60 (Leukemia) <10 Compound Y WM-115 (Melanoma) <10
Toxicological Considerations
Despite the promising biological activities, the potential toxicity of this compound must be assessed. Structural alerts indicate possible toxic metabolites formed during metabolic processes, which could lead to adverse effects such as mutagenicity or carcinogenicity . Continuous monitoring and evaluation of these metabolites are essential in drug development.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid?
- Methodological Answer : Synthesis typically involves coupling 2-fluorobenzylamine with guanidine derivatives under controlled acidic conditions, followed by sulfuric acid neutralization. Purification often employs recrystallization or column chromatography. Critical parameters include pH control during neutralization (to avoid side reactions) and solvent selection for crystallization (e.g., ethanol/water mixtures) .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis and HPLC.
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm the fluorophenyl and guanidine moieties.
- FT-IR to identify sulfate stretching vibrations (~1200 cm⁻¹).
- X-ray crystallography for absolute configuration determination (if crystals are obtainable).
- Elemental analysis to verify stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) due to sulfuric acid’s corrosive nature .
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Store in airtight containers at room temperature, away from oxidizers .
- Neutralize spills with sodium bicarbonate before disposal .
Q. What standard analytical methods are suitable for quantifying this compound in experimental matrices?
- Methodological Answer :
- HPLC-UV with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Titrimetry for sulfate content determination (using barium chloride precipitation).
- Mass spectrometry (LC-MS) for trace-level detection .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields and reduced impurities?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Temperature (25°C vs. 60°C), molar ratio (1:1 vs. 1:1.5), and reaction time (6h vs. 12h).
- Response Variables : Yield (%) and impurity levels (HPLC area %).
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × time) and derive optimal conditions .
Q. How should researchers address contradictions in reported solubility data across studies?
- Methodological Answer :
- Replicate experiments under standardized conditions (pH, temperature, solvent grade).
- Validate methods using reference standards (e.g., USP-grade sulfuric acid solutions) .
- Meta-analysis : Compare data across studies, accounting for variables like ionic strength or measurement techniques (e.g., gravimetric vs. spectroscopic) .
Q. What experimental frameworks assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to pH 2–12 (buffer solutions) and temperatures (40°C, 60°C) for 4 weeks.
- Monitor Degradation : HPLC for parent compound loss and LC-MS for degradation products.
- Kinetic Analysis : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf life .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to guanidine-recognizing receptors (e.g., ion channels).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
